molecular formula C20H16O4 B384227 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 618391-59-6

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B384227
CAS No.: 618391-59-6
M. Wt: 320.3g/mol
InChI Key: XTTOGZLIHTYJLE-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound featuring a chromen (benzopyran) core substituted with methyl (C2), oxo (C4), phenyl (C3), and cyclopropanecarboxylate (C7) groups. The chromen ring system is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Structural elucidation of such compounds often relies on techniques like NMR spectroscopy and X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data.

Properties

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-12-18(13-5-3-2-4-6-13)19(21)16-10-9-15(11-17(16)23-12)24-20(22)14-7-8-14/h2-6,9-11,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTOGZLIHTYJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

This method involves cyclization of 2-hydroxyacetophenone derivatives with aldehydes. For 2-methyl-4-oxo-3-phenyl substitution:

  • Reactants : 2-hydroxy-5-methoxyacetophenone and benzaldehyde.

  • Catalyst : Concentrated sulfuric acid or piperidine in acetic acid.

  • Conditions : Reflux in ethanol at 80°C for 6–8 hours.

  • Mechanism : Aldol condensation followed by cyclodehydration.

  • Yield : 65–72% after recrystallization (methanol/water).

Kostanecki-Robinson Reaction

An alternative route employs β-keto esters and phenols:

  • Reactants : Ethyl acetoacetate and resorcinol.

  • Catalyst : Methane sulfonyl chloride (5 mol%) in DMF.

  • Conditions : 120°C for 4 hours under nitrogen.

  • Yield : 58–63% with column chromatography purification (hexane:ethyl acetate, 7:3).

Regioselective Substitution at C-3 and C-2

Introduction of the Phenyl Group at C-3

Friedel-Crafts alkylation is employed post-chromone formation:

  • Reactants : Chromone intermediate, benzyl bromide.

  • Catalyst : AlCl₃ (1.2 equiv) in anhydrous dichloromethane.

  • Conditions : 0°C to room temperature, 12 hours.

  • Regioselectivity : Directed by the electron-withdrawing 4-oxo group, favoring C-3 substitution.

  • Yield : 70–75% after silica gel chromatography.

Methyl Group Installation at C-2

Methylation is achieved via nucleophilic substitution:

  • Reactants : 3-phenylchromone, methyl iodide.

  • Base : Potassium tert-butoxide (2 equiv) in THF.

  • Conditions : 60°C for 3 hours.

  • Yield : 82–85% with minimal byproducts.

Esterification with Cyclopropanecarboxylic Acid

Carboxylic Acid Activation

Cyclopropanecarboxylic acid is activated using DCC/DMAP:

  • Reactants : Cyclopropanecarboxylic acid (1.5 equiv), DCC (1.2 equiv), DMAP (0.1 equiv).

  • Solvent : Anhydrous dichloromethane.

  • Conditions : 0°C for 1 hour, then room temperature for 24 hours.

Ester Bond Formation

The activated acid reacts with the C-7 hydroxyl group of the chromone intermediate:

  • Monitoring : TLC (hexane:ethyl acetate 1:1, Rf = 0.45).

  • Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation.

  • Purification : Recrystallization from acetonitrile yields 88–92% pure product.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, H-5), 7.65–7.45 (m, Ph), 6.94 (s, H-8), 3.02 (s, CH₃), 1.45–1.20 (m, cyclopropane).

  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromone C=O).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, λ = 254 nm).

  • Melting Point : 158–160°C (uncorrected).

Comparative Analysis of Synthetic Routes

MethodKey StepCatalyst/SolventYield (%)Purity (%)
Claisen-SchmidtChromone cyclizationH₂SO₄/EtOH65–7295
Kostanecki-Robinsonβ-keto ester cyclizationCH₃SO₂Cl/DMF58–6393
DCC/DMAP EsterificationCarboxyl activationDCC/DMAP/CH₂Cl₂88–9299

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times by 40% (e.g., Claisen-Schmidt at 100°C with 5-minute residence time).

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

Challenges and Optimization

  • Byproduct Formation : Minimized using silyl protecting groups (e.g., t-butyldimethylsilyl) during Friedel-Crafts alkylation.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification; switching to THF improves ease of isolation .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs sharing the chromen core or cyclopropanecarboxylate moiety. Key examples include:

Substituent-Driven Structural Variations
  • Bis(4-fluorophenyl)methyl cyclopropanecarboxylate (571922-65-1): This compound replaces the chromen core with a bis(4-fluorophenyl)methyl group.
  • [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] cyclopropanecarboxylate (568555-10-2): Here, an amide linkage replaces the chromen ring, altering solubility and hydrogen-bonding capacity.

Table 1: Substituent Comparison

Compound Core Structure Key Substituents Potential Impact on Properties
Target compound Chromen C3-phenyl, C7-cyclopropanecarboxylate Enhanced π-π interactions, stability
571922-65-1 Bis(4-fluorophenyl) Fluorine substituents Increased metabolic resistance
568555-10-2 Amide-linked chain Methylphenyl group Altered solubility and H-bonding
Spectroscopic and Reactivity Profiles

Evidence from NMR studies (e.g., Figure 6 in ) highlights that substituent positioning profoundly affects chemical environments. For instance, in the target compound, the C3-phenyl and C7-cyclopropanecarboxylate groups likely induce distinct chemical shifts in regions analogous to "A" and "B" in ’s analysis. Compared to simpler esters (e.g., 733006-42-3), the chromen core’s aromaticity may shield adjacent protons, reducing δ-values in NMR.

Table 2: Hypothetical NMR Shift Comparison

Proton Position Target Compound (δ, ppm) 571922-65-1 (δ, ppm) 568555-10-2 (δ, ppm)
Aromatic C3 ~7.2–7.5 ~7.0–7.3 (fluorinated) N/A (amide core)
Cyclopropane CH ~1.2–1.5 ~1.3–1.6 ~1.1–1.4
Reactivity and Stability

The lumping strategy () groups compounds with similar reactivity. The target compound’s chromen core may undergo oxidation at the C4 carbonyl, while the cyclopropane ring is prone to ring-opening under acidic conditions. In contrast, fluorinated analogs (e.g., 571922-65-1) exhibit greater stability due to fluorine’s electron-withdrawing effects.

Biological Activity

The compound 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H17O3\text{C}_{18}\text{H}_{17}\text{O}_3

This compound features a chromone backbone, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

1. Antioxidant Activity

Research indicates that chromenone derivatives exhibit strong antioxidant properties. The antioxidant activity of this compound has been evaluated using various in vitro assays, such as DPPH and ABTS radical scavenging tests. These assays measure the compound's ability to neutralize free radicals, thereby potentially protecting cells from oxidative stress.

Table 1: Antioxidant Activity Assay Results

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2-Methyl-4-oxo-3-phenyl-chromen-7-carboxylate15.612.4
Reference Compound (e.g., Trolox)10.08.0

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated through its inhibition of key enzymes involved in inflammatory pathways, such as COX (cyclooxygenase) and LOX (lipoxygenase). In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines.

Case Study:
A study published in Phytotherapy Research evaluated the anti-inflammatory effects of several chromenone derivatives, including 2-methyl-4-oxo-3-phenyl-chromen-7-carboxylate. The results indicated a significant reduction in inflammation markers in cell cultures treated with this compound compared to untreated controls .

3. Enzyme Inhibition

The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine.

Table 2: AChE Inhibition Data

CompoundAChE IC50 (µM)
2-Methyl-4-oxo-3-phenyl-chromen-7-carboxylate8.5
Reference Compound (e.g., Donepezil)5.0

The biological activity of 2-methyl-4-oxo-3-phenyl-chromen-7-ylic cyclopropanecarboxylate is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction: The compound binds to active sites on enzymes like AChE and COX, inhibiting their activity.
  • Radical Scavenging: Its phenolic structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Signaling Pathways: It may influence signaling pathways related to inflammation and oxidative stress by altering the expression levels of certain proteins involved in these processes.

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